molecular formula C9H10N2O4 B1352125 Ethyl 4-amino-3-nitrobenzoate CAS No. 76918-64-4

Ethyl 4-amino-3-nitrobenzoate

Cat. No. B1352125
CAS RN: 76918-64-4
M. Wt: 210.19 g/mol
InChI Key: HPCYANYWTUCLMH-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of ethyl 4-amino-3-nitrobenzoate (D212) (21.0 g, 100 mmol, 1 equiv) in CH2Cl2 (500 ml) at room temperature was added bromine (6.7 ml, 130 mmol, 1.3 equiv) and the resulting mixture was refluxed for 4 h then bromine (2 ml, 40 mmol, 0.4 equiv) was added and the resulting mixture refluxed for another 3 h then cooled to room temperature. The organic phase was washed twice with a 10% aqueous Na2S2O3 solution and twice with H2O, dried over MgSO4 and concentrated in vacuo to give ethyl 4-amino-3-bromo-5-nitrobenzoate (D213) (27.1 g, 94%) as a yellow solid which was used in the next step without further purification.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[Br:16]Br>C(Cl)Cl>[NH2:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][C:12]=1[Br:16]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
6.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for another 3 h
Duration
3 h
WASH
Type
WASH
Details
The organic phase was washed twice with a 10% aqueous Na2S2O3 solution and twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OCC)C=C1[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 27.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.